

Spectroscopic data of (4-(Aminomethyl)phenyl)methanol) (¹H NMR, ¹³C NMR, MS)

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Compound of Interest		
Compound Name:	(4-(Aminomethyl)phenyl)methanol	
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Spectroscopic Profile of (4-(Aminomethyl)phenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound **(4-(Aminomethyl)phenyl)methanol**, a versatile intermediate in pharmaceutical synthesis. This document outlines the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data and provides detailed experimental protocols for their acquisition.

Spectroscopic Data

The structural integrity and purity of **(4-(Aminomethyl)phenyl)methanol** can be reliably assessed through a combination of ¹H NMR, ¹³C NMR, and Mass Spectrometry. The quantitative data obtained from these techniques are summarized below.

Table 1: ¹H NMR Spectroscopic Data for (4-(Aminomethyl)phenyl)methanol



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.20	Singlet	4H	Aromatic protons (Ar-H)
5.04	Singlet	2H	Methylene protons (- CH ₂ -OH)
4.42	Singlet	2H	Methylene protons (- CH ₂ -NH ₂)
3.83	Singlet	1H	Hydroxyl proton (-OH)
2.45	Singlet	2H	Amine protons (-NH ₂)

Solvent: DMSO-d₆[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for (4-

(Aminomethyl)phenyl)methanol

Chemical Shift (δ) ppm	Assignment
143.1	Aromatic Carbon (C-CH₂OH)
140.7	Aromatic Carbon (C-CH ₂ NH ₂)
128.7	Aromatic Carbons (CH)
126.5	Aromatic Carbons (CH)
62.9	Methylene Carbon (-CH2-OH)
45.5	Methylene Carbon (-CH2-NH2)

Note: The ¹³C NMR data presented is based on computational prediction and should be confirmed by experimental analysis.

Table 3: Mass Spectrometry Data for (4-(Aminomethyl)phenyl)methanol



m/z	lon
138.3	[M+H] ⁺

Ionization Method: Atmospheric Pressure Chemical Ionization (APCI)[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and data integrity.

¹H NMR Spectroscopy Protocol

A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like **(4-(Aminomethyl)phenyl)methanol** is as follows:

- Sample Preparation: Dissolve approximately 5-25 mg of the compound in a deuterated solvent (e.g., DMSO-d₆) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.[2] Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the field frequency using the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity across the sample, aiming for sharp, symmetrical peaks.
- Data Acquisition:
 - Set the appropriate spectral width (typically -2 to 12 ppm for ¹H NMR).
 - Use a standard single-pulse experiment.
 - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, but for a sample of this concentration, 8 to 16 scans are often sufficient.



- A relaxation delay of 1-2 seconds between scans is typically used.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to ensure all peaks are in the positive phase.
 - Reference the spectrum. If using DMSO-d₆, the residual solvent peak can be set to δ 2.50 ppm.
 - Integrate the signals to determine the relative number of protons for each peak.

¹³C NMR Spectroscopy Protocol

The following is a general procedure for obtaining a proton-decoupled ¹³C NMR spectrum:

- Sample Preparation: A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Dissolve 50-100 mg of **(4-(Aminomethyl)phenyl)methanol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2]
- Instrument Setup:
 - Follow the same procedure for sample insertion, locking, and shimming as in ¹H NMR spectroscopy.
 - Tune the probe to the ¹³C frequency.
- Data Acquisition:
 - Set a wider spectral width, typically from 0 to 220 ppm, to encompass all possible carbon signals.[3]
 - Employ a standard proton-decoupled pulse sequence.
 - A significantly higher number of scans (e.g., 1024 or more) is usually necessary due to the low natural abundance of the ¹³C isotope.



- A relaxation delay of 1-2 seconds is common for qualitative spectra.
- Data Processing:
 - Perform a Fourier transform on the FID.
 - Phase the spectrum.
 - \circ Reference the spectrum using the solvent peak (e.g., the central peak of the DMSO-d₆ septet at δ 39.52 ppm).

Mass Spectrometry (Electrospray Ionization) Protocol

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like **(4- (Aminomethyl)phenyl)methanol**.[4]

- Sample Preparation:
 - Prepare a stock solution of the sample by dissolving it in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
 - \circ Dilute the stock solution with an appropriate solvent mixture (e.g., methanol/water with 0.1% formic acid for positive ion mode) to a final concentration of around 10 μ g/mL.[5]
 - Filter the final solution through a syringe filter (e.g., 0.22 μm) to remove any particulate matter.[5]
- Instrument Setup:
 - Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
 - Set the ESI source parameters, including the capillary voltage (typically 2-5 kV), nebulizing gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte and solvent system.[4]
- Data Acquisition:

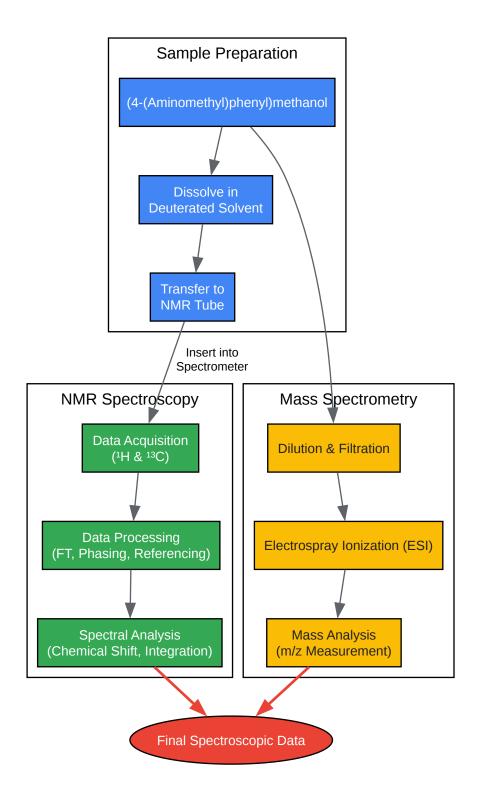


- Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μL/min).[6]
- Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500) in positive ion mode to observe the protonated molecule [M+H]+.
- Data Analysis:
 - Identify the peak corresponding to the protonated molecule. The expected m/z for the [M+H]⁺ ion of (4-(Aminomethyl)phenyl)methanol (C₈H₁₁NO, MW = 137.18 g/mol) is approximately 138.19.

Workflow Visualizations

To illustrate the logical flow of spectroscopic analysis and the relationships between different stages of the experimental processes, the following diagrams are provided.

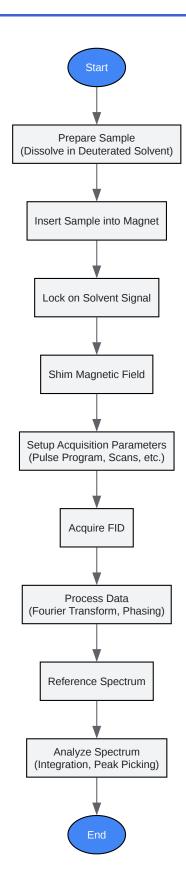




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Workflow for Spectroscopic Analysis

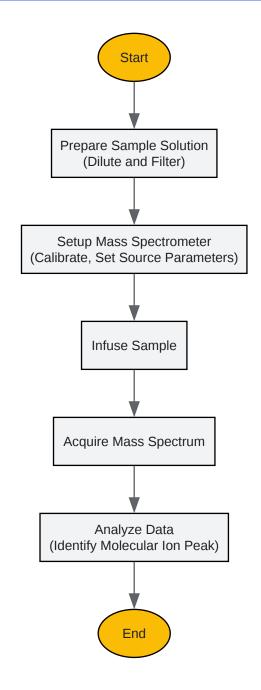




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Detailed NMR Experimental Workflow





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Detailed Mass Spectrometry Workflow

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